Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-dioxolan-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-4-11-8(10)5-9(3)12-6-7(2)13-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIXJEIRJVOUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(OCC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047549 | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
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Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Soft, fruity notes | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.048-1.054 | |
| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1699/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6290-17-1, 293292-51-0 | |
| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=293292-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
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| Record name | 6290-17-1 | |
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| Record name | 1,3-Dioxolane-2-acetic acid, 2,4-dimethyl-, ethyl ester | |
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| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | cis- and trans-Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthetic Methodologies for Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Established Synthetic Routes and Reaction Mechanisms
The synthesis of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, a significant ketal of ethyl acetoacetate (B1235776), is primarily achieved through two main pathways: transesterification-cyclization sequences and direct condensation reactions with 1,2-diols.
Transesterification-Cyclization Sequences
An important industrial synthesis method for this compound involves a two-step transesterification-cyclization sequence. This process begins with the reaction of 3-hydroxy-2-butanone and ethyl acetoacetate. The reaction is typically catalyzed by a base, such as sodium propylate.
The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide on the ester's carbonyl group. In the context of β-keto esters, the reaction can proceed via an enol intermediate, which is facilitated by the presence of an enolizable α-proton and chelation between the two carbonyl groups. nih.gov Another proposed mechanism involves the formation of an acylketene intermediate. nih.gov The subsequent intramolecular cyclization under basic conditions leads to the formation of the cyclic β-ketoester, with the elimination of the original alkoxy group from the ester. researchgate.net In a specific industrial process, the reaction is carried out in a solvent like triethylene glycol dimethyl ether at temperatures between 60-65°C under a nitrogen atmosphere. A key aspect of this process is the continuous removal of methanol (B129727) via fractional distillation to drive the equilibrium towards the product.
A catalyst-free approach has also been demonstrated for the reaction of a β-ketoester with a 1,3-diol, which proceeds upon thermal treatment. nih.gov
Condensation Reactions with 1,2-Diols
The direct condensation of ethyl acetoacetate with a 1,2-diol, specifically propylene (B89431) glycol (propane-1,2-diol), is a primary route for the synthesis of this compound. This reaction is a type of ketalization, where the ketone group of the ethyl acetoacetate tautomer reacts with the diol to form the cyclic ketal, also known as a dioxolane ring. hmdb.ca
The reaction is typically acid-catalyzed. The mechanism for the acid-catalyzed ketalization of a ketone with a diol like ethylene (B1197577) glycol can be described as follows youtube.com:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the ethyl acetoacetate, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the diol: One of the hydroxyl groups of the propylene glycol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This forms a hemiacetal intermediate.
Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the hemiacetal.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
Intramolecular cyclization: The second hydroxyl group of the diol attacks the carbocation, forming the five-membered dioxolane ring.
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, this compound.
The removal of water during the reaction is crucial to drive the equilibrium towards the formation of the ketal. youtube.com
Catalytic Systems in Dioxolane Synthesis
A range of catalytic systems can be employed for the synthesis of dioxolanes from β-keto esters. The choice of catalyst can significantly influence reaction rates and yields.
| Catalyst Type | Specific Examples | Reactants | Notes |
| Homogeneous Base Catalysts | Sodium propylate | 3-Hydroxy-2-butanone and ethyl acetoacetate | Used in industrial transesterification-cyclization sequences. |
| Caesium carbonate nih.gov | β-keto esters and alcohols | Effective under conventional, microwave, and ultrasonic conditions. Mechanism likely involves deprotonation of the alcohol. | |
| Homogeneous Acid Catalysts | Sulfuric acid, p-toluenesulfonic acid | Ketones/β-keto esters and diols | Common laboratory catalysts for ketalization. |
| Heterogeneous Acid Catalysts | Amberlyst-15 mdpi.com | Propylene glycol methyl ether and acetic acid (for a related esterification) | A stable solid acid catalyst that simplifies purification. |
| Metal(IV) phosphates | Ketones and diols | Solid acid catalysts that can be amorphous, calcined, or crystalline. | |
| Metal-Based Catalysts | Prussian blue (iron hexacyanoferrate) nih.gov | β-keto esters and alcohols | A microporous catalyst where iron acts as a hard acid. |
Optimization Strategies for Synthetic Yields
Several strategies can be implemented to optimize the synthetic yields of this compound.
One of the most critical factors in equilibrium-limited reactions like ketalization is the removal of byproducts . In the condensation of ethyl acetoacetate with propylene glycol, the continuous removal of water, for instance through azeotropic distillation using a Dean-Stark apparatus, shifts the equilibrium towards the product side, thereby increasing the yield. youtube.com Similarly, in the transesterification-cyclization route, the removal of the alcohol byproduct (e.g., methanol) is essential.
The molar ratio of reactants also plays a significant role. For the esterification of propylene glycol methyl ether with acetic acid, it was found that increasing the molar ratio of acid to alcohol from 1:1 to 3:1 significantly improved the conversion. researchgate.net This suggests that using an excess of one reactant can be a viable strategy to enhance the yield.
The choice of catalyst and reaction conditions is another key area for optimization. For instance, the use of microwave irradiation in conjunction with a sulfonated silica (B1680970) catalyst has been shown to dramatically reduce reaction times and improve yields for ketalization reactions. mdpi.com The physical properties of heterogeneous catalysts, such as their microporous nature, can also contribute to their effectiveness. nih.gov Furthermore, the selection of the solvent can impact reaction rates and yields, with polar aprotic solvents sometimes offering advantages. walisongo.ac.id
Finally, the structure of the reactants themselves can influence the yield. In the synthesis of related dioxolanes, it has been observed that sterically hindered diols can lead to lower yields. nih.gov
| Optimization Strategy | Parameter | Effect on Yield | Example |
| Byproduct Removal | Continuous removal of water or alcohol | Increases yield by shifting equilibrium | Use of a Dean-Stark apparatus in acid-catalyzed ketalization. youtube.com |
| Reactant Ratio | Molar ratio of reactants | Increasing the excess of one reactant can improve conversion. | Increasing the molar ratio of acetic acid to propylene glycol methyl ether enhances ester yield. researchgate.net |
| Catalyst Selection | Type and form of catalyst | Can significantly increase reaction rate and yield. | Use of microporous Prussian blue for transesterification. nih.gov |
| Reaction Conditions | Temperature, pressure, use of microwave irradiation | Can reduce reaction times and improve efficiency. | Microwave-assisted synthesis with a solid acid catalyst. mdpi.com |
Stereochemical Aspects of Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Isomeric Forms and Diastereoisomeric Characterization
Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate has two stereocenters in its structure, located at the C2 and C4 positions of the dioxolane ring. This results in the potential for four distinct stereoisomers. These isomers exist as two pairs of diastereomers: cis and trans. foodb.cahmdb.ca Within each of these diastereomeric pairs, there are two enantiomers ((2R,4R) and (2S,4S) for trans; (2R,4S) and (2S,4R) for cis).
The cis and trans nomenclature refers to the relative positions of the methyl groups on the dioxolane ring. In the cis isomer, the methyl groups at C2 and C4 are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. The commercially available product is typically sold as an isomeric mixture.
The characterization and differentiation of these diastereomers are commonly achieved through analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. publisso.dedoaj.org Diastereomers have different physical properties, which allows them to be separated and distinguished by chromatographic methods. chromatographyonline.comresearchgate.net Mass spectrometry can also be used to confirm the molecular weight and fragmentation pattern of the compound. nist.gov
Table 1: Possible Stereoisomers of this compound
| Diastereomer | Enantiomer 1 | Enantiomer 2 |
| trans | (2R, 4R) | (2S, 4S) |
| cis | (2R, 4S) | (2S, 4R) |
Stereocontrol and Stereoselectivity in Synthesis
The synthesis of this compound typically involves the acid-catalyzed ketalization reaction between a precursor to the C2-substituted portion, such as ethyl acetoacetate (B1235776), and 1,2-propanediol. The stereochemical outcome of this reaction—the ratio of cis to trans isomers produced—can be influenced by the reaction conditions.
The formation of acetals and ketals is a reversible reaction, and as such, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org
Kinetic Control : At lower temperatures, the reaction favors the product that is formed fastest, which is the one with the lower activation energy. chemeurope.commasterorganicchemistry.com This is the kinetic product.
Thermodynamic Control : At higher temperatures, with sufficient energy for the reverse reaction to occur, the system can reach equilibrium. wikipedia.orgchemeurope.com Under these conditions, the most stable product—the thermodynamic product—will predominate. masterorganicchemistry.com
Generally, the trans isomer of substituted 1,3-dioxolanes is thermodynamically more stable than the cis isomer due to reduced steric strain. Therefore, conducting the synthesis at elevated temperatures for a sufficient duration allows for equilibration and typically favors the formation of the trans diastereomer. Conversely, milder, low-temperature conditions may favor the kinetically preferred product. chemeurope.com
Stereocontrol in the synthesis of related β-hydroxy carbonyl compounds can often be achieved through chelation. scilit.com In the context of synthesizing dioxolanes from β-keto esters like ethyl acetoacetate, a plausible mechanism involves the formation of a metal enolate. nih.govorganic-chemistry.org
When a strong base is used, a metal cation (like Li⁺ or Mg²⁺) can coordinate to both the enolate oxygen and the ester carbonyl oxygen, forming a rigid six-membered chelate ring. nih.gov This chelated intermediate creates a sterically defined structure. The subsequent reaction with the diol (1,2-propanediol) would then proceed with a facial preference, guided by the steric hindrance of the chelated complex. This strategy, known as chelation control, can lead to high diastereoselectivity by forcing the incoming electrophile or nucleophile to approach from the least hindered face of the rigid intermediate. scilit.com The choice of metal cation and solvent can significantly impact the stability and geometry of the chelate, thereby influencing the stereochemical outcome.
Resolution and Separation of Stereoisomers
The separation of the stereoisomers of this compound is essential for studying the properties of the individual isomers. The methods for separation differ for diastereomers and enantiomers.
Diastereomer Separation: The cis and trans diastereomers possess different physical properties, such as boiling points and polarities. This difference allows for their separation using standard laboratory techniques like fractional distillation or, more commonly, chromatography. Gas chromatography (GC) is a particularly effective method for separating and quantifying the diastereomers of dioxolane derivatives. publisso.dechromatographyonline.commsu.edu
Enantiomer Separation (Chiral Resolution): Enantiomers have identical physical properties in an achiral environment, making their separation more complex. tcichemicals.com Chiral resolution techniques are required to separate them. wikipedia.org Common methods include:
Chiral Chromatography : This is a powerful technique that uses a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.govresearchgate.net The enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation.
Diastereomeric Derivatization : This classic method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent. wikipedia.orgveranova.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. Afterward, the chiral auxiliary is chemically removed to yield the separated, pure enantiomers. wikipedia.org
Chemical Reactivity and Transformational Pathways of Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Dioxolane Ring-Opening Reactions
The 1,3-dioxolane (B20135) ring, a cyclic ketal, is generally stable under basic and neutral conditions but is susceptible to cleavage under acidic conditions. This reactivity is fundamental to its role as a protecting group in organic synthesis. organic-chemistry.org The ring-opening of ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate regenerates the ketone functionality from which it is derived, typically through acid-catalyzed hydrolysis. organic-chemistry.org The mechanism involves protonation of one of the ring's oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and a hydroxyl group. Subsequent attack by water and loss of a proton yields the original ketone and 1,2-propanediol. researchgate.netacs.org The rate of this hydrolysis can be influenced by steric effects at the 2-position of the dioxolane ring. acs.org
The dioxolane ring of this compound can undergo ring-opening reactions catalyzed by specific enzymes. This biochemical transformation contributes to its versatility in various metabolic pathways. While the broad statement of enzymatic cleavage exists, specific hydrolases or lyases that target the 2,4-dimethyl-1,3-dioxolane (B1139871) ring structure are not extensively detailed in readily available literature. However, the general principle of enzymatic catalysis of acetal (B89532) hydrolysis suggests that an enzyme's active site could provide the acidic residues necessary to facilitate the protonation and subsequent cleavage of the ring in a manner analogous to chemical acid catalysis, but with the high selectivity characteristic of enzymatic processes. Artificial enzymes have been developed to catalyze the hydrolysis of acetals, indicating the feasibility of such a catalytic mechanism.
Ester Hydrolysis and Derivatization
The ethyl ester functional group is a key site for the chemical transformation of this compound. It readily undergoes hydrolysis and other derivatization reactions, particularly through the action of esterases or chemical saponification.
This compound is susceptible to hydrolysis by esterases (EC 3.1.1.1), a class of enzymes that catalyze the cleavage of ester bonds. mdpi.comresearchgate.net This enzymatic reaction yields the corresponding carboxylic acid (2,4-dimethyl-1,3-dioxolane-2-acetic acid) and ethanol. Lipases, a subclass of esterases, are widely used in organic synthesis for their ability to catalyze ester hydrolysis under mild conditions, often with high chemo- and enantioselectivity. mdpi.comresearchgate.netnih.gov The activity of these enzymes is dependent on factors such as pH, temperature, and the solvent system used. mdpi.com The general mechanism for lipase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate at the active site, which is then attacked by water to release the carboxylic acid and regenerate the free enzyme.
Saponification, the hydrolysis of an ester under basic conditions, is a fundamental reaction for this compound. This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the strong base. The rate of saponification is dependent on the concentration of both the ester and the base, as well as the reaction temperature.
| Parameter | Condition | Effect |
| Base | Strong bases (e.g., NaOH, KOH) | Drives the reaction to completion by forming the carboxylate salt. |
| Solvent | Typically a mixture of water and an alcohol (e.g., ethanol) | To ensure solubility of both the ester and the hydroxide salt. |
| Temperature | Elevated temperatures | Increases the reaction rate. |
Participation in Carbon-Carbon Bond Formation Reactions
The methylene (B1212753) group situated between the dioxolane ring and the carbonyl group of the ester is acidic and can be deprotonated to form a nucleophilic enolate. This enolate is stabilized by the electron-withdrawing effect of the adjacent carbonyl group. The formation of this enolate is a critical step that allows this compound to participate in carbon-carbon bond formation reactions, most notably alkylation reactions.
By treating the compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the enolate can be generated quantitatively. This enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond at the alpha-position. The dioxolane moiety serves as a protecting group for the ketone functionality, allowing for selective alkylation at the alpha-carbon of the ester.
Role as an Intermediate in Complex Organic Synthesis
This compound serves as a valuable intermediate in complex organic synthesis, primarily by acting as a protected form of ethyl acetoacetate (B1235776). odowell.comchemicalbook.comchemicalbook.com The reaction of ethyl acetoacetate with 1,2-propanediol in the presence of an acid catalyst forms the dioxolane ring, effectively masking the reactive ketone group. chemicalbook.comchemicalbook.com
This protection strategy is crucial in multistep syntheses where the ketone would otherwise interfere with reactions targeting other parts of the molecule. Once the desired transformations are complete, the dioxolane protecting group can be readily removed by acid-catalyzed hydrolysis to reveal the original ketone functionality. organic-chemistry.org This allows for a wide range of synthetic manipulations, including reductions of the ester group or reactions at the alpha-carbon, without affecting the ketone. Its use has been noted in the fragrance industry to create fruity and floral notes in perfumes. chemicalbook.com
Biochemical Roles and Biological Activities of Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Metabolic Pathway Intersections and Transformations
This compound serves as an intermediate in organic synthesis and is involved in several metabolic pathways where it interacts with enzymes and cofactors.
As a fatty acid ester, Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is structurally related to lipids. hmdb.cafoodb.ca Its ester functional group is a key feature, making it susceptible to hydrolysis by esterase enzymes, a common reaction type within lipid metabolism. This characteristic positions the compound at the intersection of pathways involving the breakdown and synthesis of fatty acids and their derivatives.
The metabolism of this compound can proceed via two primary routes. Firstly, the action of esterases can hydrolyze the ester bond, leading to the formation of acetic acid and the corresponding alcohol. These products can then enter central metabolic cycles for further processing. Secondly, specific enzymes can cleave the dioxolane ring structure, generating intermediate compounds that are utilized in energy production and various biosynthetic pathways.
Table 1: Metabolic Conversion of this compound
| Metabolic Process | Enzyme Class | Resulting Metabolites | Subsequent Metabolic Fate |
| Ester Hydrolysis | Esterases | Acetic acid and corresponding alcohols | Further processing in metabolic cycles |
| Dioxolane Ring Cleavage | Specific Enzymes | Intermediate compounds | Participation in energy production and biosynthetic pathways |
Enzymatic Interactions and Modulations
The biological activity of this compound is significantly influenced by its interactions with various enzymes and proteins.
This compound can function as both an enzyme inhibitor and an activator, depending on the specific enzyme and cellular context. It has been noted to inhibit certain hydrolase enzymes by forming stable complexes within the enzyme's active site, which blocks access to the natural substrate. In other instances, it can act as an activator by inducing conformational changes in an enzyme, thereby enhancing its catalytic activity.
The molecular mechanism of action for this compound involves direct binding to specific biomolecules. These binding events are the foundation for its ability to modulate enzymatic activity and influence broader cellular functions.
Table 2: Summary of Enzymatic Interactions
| Interaction Type | Mechanism | Outcome |
| Enzyme Inhibition | Forms stable complexes with the active site of some hydrolases. | Prevents substrate access. |
| Enzyme Activation | Induces conformational changes in certain enzymes. | Enhances catalytic activity. |
Cellular and Subcellular Effects
The interactions of this compound at the molecular level translate into observable effects on cellular processes and structures. The compound has been identified in various subcellular locations, including the cytoplasm, cell membrane, and the extracellular space. hmdb.ca
Influence on Cell Signaling Pathways
While direct studies on this compound's impact on specific cell signaling pathways are not extensively documented, it is understood that the compound has the potential to influence various cellular processes, including the modulation of key signaling molecules. This can consequently affect downstream cellular responses. The interaction of the compound with cellular membranes may also lead to changes in membrane fluidity and permeability, which can play a role in signaling events.
Derivatives of 1,3-dioxolane (B20135) have been investigated for their biological activities, which are often linked to their influence on cellular pathways. For instance, certain synthetic 1,3-dioxolane derivatives have been shown to act as modulators in overcoming multidrug resistance (MDR) in cancer cells, a process intricately linked to cell signaling and transporter protein activity. nih.gov
Modulation of Gene Expression and Cellular Metabolism
The molecular structure of this compound suggests it may participate in or influence metabolic pathways and, consequently, gene expression. The compound can be metabolized by esterases, enzymes that hydrolyze the ester bond to yield an alcohol and a carboxylic acid. Furthermore, the dioxolane ring can be cleaved by specific enzymes, leading to the formation of intermediate compounds that can enter various metabolic pathways.
Alterations in metabolic pathways can lead to changes in the expression of genes involved in metabolism, affecting the production of essential metabolites. The molecular mechanism may involve the binding of the compound or its metabolites to specific biomolecules, potentially acting as an enzyme inhibitor or activator. Such interactions can ultimately lead to alterations in gene expression and metabolic flux.
Significance in Metabolomics Research
Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. While this compound is listed in metabolomics databases, specific research detailing its significance in this field is sparse. hmdb.ca
Identification as a Differential Metabolite in Biological Systems
There is currently a lack of specific studies identifying this compound as a differential metabolite in particular biological systems or disease states. However, its structural relatives, fatty acid ethyl esters (FAEEs), have been identified as metabolites that can accumulate in tissues. nih.gov
Diagnostic and Prognostic Biomarker Potential in Disease States
To date, there is no direct evidence to support the use of this compound as a diagnostic or prognostic biomarker for any specific disease. The potential for a compound to serve as a biomarker often relies on its consistent and measurable association with a particular physiological or pathological state. For structurally related FAEEs, their presence in adipose tissue has been investigated as a potential marker for alcohol consumption. nih.gov
Quantitative Analysis in Untargeted Metabolomic Profiling
Data Tables
Table 1: Biological Activities of Structurally Related Dioxolane Derivatives
| Compound Class | Biological Activity | Reference |
| Synthetic 1,3-Dioxolanes | Antibacterial and Antifungal | nih.gov |
| Diphenyl-1,3-dioxolane Derivatives | Modulation of Multidrug Resistance (MDR) in Cancer Cells | nih.gov |
Advanced Analytical Methodologies for Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Chromatographic Separation Techniques
Chromatography is an essential technique for isolating individual components from a complex mixture. The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. For a compound like Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, which possesses a moderate polarity due to its ester and dioxolane functional groups, liquid chromatography is particularly well-suited.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical separation science. It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is achieved based on the analyte's affinity for the stationary phase. While HPLC is a robust and widely used technique, its application for analyzing certain compounds in complex biological matrices can be limited by factors such as sensitivity and matrix effects. nih.gov For instance, an HPLC method developed for a related compound proved to have insufficient sensitivity for analysis in plasma samples. nih.gov
However, HPLC remains a fundamental tool for the quality control and purification of synthetic compounds. A typical HPLC setup for analyzing a mid-polarity ester like this compound would involve a reversed-phase column.
Table 1: Illustrative HPLC Parameters for Analysis of Organic Esters
| Parameter | Typical Setting | Purpose |
| Column | C18, 5 µm particle size | Reversed-phase separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | To elute compounds with varying polarities. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of separation and influences resolution. |
| Detector | UV-Vis or Diode Array Detector (DAD) | To detect analytes as they elute from the column. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant evolution in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional HPLC. jpsbr.org The core principle of UPLC is based on the van Deemter equation, which shows that separation efficiency is increased by using smaller stationary phase particles (typically less than 2.5 µm). jpsbr.org This allows for the use of shorter columns and higher flow rates without sacrificing resolution, leading to much faster analysis times. jpsbr.org
The enhanced sensitivity and specificity of UPLC, especially when coupled with mass spectrometry, make it ideal for detecting low-concentration analytes in complex biological samples, an area where HPLC may fall short. nih.gov
Table 2: Comparison of Typical HPLC and UPLC Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 10 µm | < 2.5 µm |
| Operating Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
Mass Spectrometric Characterization
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an exceptionally powerful tool for molecular identification, structural elucidation, and quantification. When coupled with a separation technique like UPLC, it provides comprehensive qualitative and quantitative data.
The combination of Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a state-of-the-art analytical platform for the characterization of compounds like this compound.
Electrospray Ionization (ESI): As the analyte elutes from the UPLC column, it enters the ESI source. ESI is a "soft" ionization technique that transfers molecules from the liquid phase to the gas phase as intact, charged ions, typically by protonation [M+H]⁺ or sodiation [M+Na]⁺. copernicus.orgcopernicus.org This minimizes fragmentation, allowing for the accurate determination of the molecular weight of the parent compound. copernicus.org For this compound (C₉H₁₆O₄, Monoisotopic Mass: 188.104859 g/mol ), ESI would be expected to produce an ion at m/z 189.1127 [M+H]⁺. epa.govnist.gov
Quadrupole Time-of-Flight (Q-TOF): This type of mass analyzer offers high resolution and excellent mass accuracy. nih.gov The TOF component measures the time it takes for ions to travel a fixed distance to the detector; lighter ions travel faster than heavier ones. This allows for very precise mass measurements, often to within a few parts per million (ppm). Such high accuracy is essential for confirming the elemental composition of a compound and distinguishing it from other molecules with similar nominal masses. nih.gov
Table 3: Data Obtained from UPLC-Q-TOF-MS Analysis
| Data Type | Information Provided | Application for this compound |
| Retention Time (RT) | Chromatographic separation characteristic | Confirms the presence of the compound relative to a standard. |
| Accurate Mass | High-precision mass of the molecular ion | Confirms the elemental formula (C₉H₁₆O₄). nist.gov |
| Isotopic Pattern | Distribution of natural isotopes (e.g., ¹³C) | Further validates the elemental composition. |
| MS/MS Fragmentation | Structural information from fragment ions | Elucidates the structure by breaking the molecule apart. |
To ensure optimal performance of a UPLC-MS system, the analytical method must be compatible with the mass spectrometer's ionization source. A key consideration is the composition of the mobile phase. Non-volatile salts and buffers (e.g., phosphate) must be avoided as they can suppress the ionization process and contaminate the instrument. Instead, volatile mobile phase modifiers are used. A common practice is to add a small amount of a volatile acid, such as formic acid (e.g., 0.1%), to the mobile phase to promote protonation and improve ionization efficiency in positive ESI mode. nih.gov
Data Processing and Bioinformatic Analysis in Metabolomics
Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. nih.govmdpi.com Should this compound or its metabolic products be studied in a biological context, a sophisticated data processing and bioinformatics workflow would be necessary to extract meaningful biological insights from the complex datasets generated by UPLC-MS. mdpi.compreprints.org
The general workflow involves several key stages: nih.govresearchgate.net
Data Preprocessing: Raw data from the mass spectrometer consists of spectra acquired over the course of the chromatographic run. This data must be processed to create a feature list. This involves peak picking (detecting ion signals), retention time alignment across different samples, and normalization to correct for technical variations. preprints.orgresearchgate.net
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify features (defined by a specific m/z and retention time) that differ significantly between experimental groups.
Metabolite Identification: The final and most challenging step is to identify the chemical structure corresponding to the significant features. This is done by matching the accurate mass and MS/MS fragmentation patterns against spectral libraries and databases. nih.govnih.gov The high mass accuracy of a Q-TOF instrument is critical for reducing the number of potential candidate formulas. nih.gov
Table 4: Bioinformatic Workflow in Metabolomics
| Step | Description | Tools and Techniques |
| 1. Raw Data Acquisition | UPLC-MS analysis of samples. | UPLC-Q-TOF-MS |
| 2. Preprocessing | Conversion of raw data into a peak table. | Software like XCMS, MZmine, MetFlow. nih.gov |
| 3. Statistical Analysis | Identification of statistically significant features. | PCA, OPLS-DA, t-tests, ANOVA. |
| 4. Identification | Annotation of features by matching to databases. | METLIN, HMDB, PubChem. |
| 5. Biological Interpretation | Pathway analysis to understand the biological context. | Tools like MetaboAnalyst, KEGG. |
Software Platforms for Metabolite Identification and Quantification (e.g., MS-DIAL, MZmine2)
The analysis of complex datasets generated by mass spectrometry (MS) instruments, particularly in untargeted metabolomics, necessitates powerful software solutions. sciex.com Platforms like MS-DIAL and MZmine2 are instrumental in processing raw data to identify and quantify small molecules such as this compound. nih.govnih.gov
MS-DIAL (Mass Spectrometry-Data Independent Analysis) is an open-source software designed for the comprehensive analysis of metabolomics data from liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govpsu.edu A key feature of MS-DIAL is its ability to perform mass spectral deconvolution on data-independent acquisition (DIA) files. nih.gov This allows for the simultaneous identification and quantification of a wide range of molecules in a sample by separating co-eluting precursor ions and their fragments. nih.gov For a compound like this compound, which may be present in a complex matrix, MS-DIAL's workflow—encompassing peak detection, alignment, filtering, and library matching—is critical for accurate analysis. nih.govpubcompare.ai The software's compatibility with multiple instrument vendors and data formats makes it a versatile tool in the analytical chemist's arsenal. psu.edu
MZmine2 is another open-source, modular framework widely used for processing mass spectrometry-based metabolomics data. nih.govresearchgate.net It provides a comprehensive set of tools for the entire data processing pipeline, from raw data import to peak identification. uab.edureadthedocs.io The typical workflow in MZmine2 involves several key steps that would be applied to the analysis of this compound. researchgate.net This process includes raw data import (in formats like mzXML or mzML), mass detection, chromatogram building, deconvolution, de-isotoping, alignment of peaks across different samples, and gap-filling to reduce missing values. researchgate.netreadthedocs.io Finally, the processed features can be identified by matching against spectral libraries or online databases. numberanalytics.com
The table below outlines a generalized workflow and key parameters within these software platforms applicable to the analysis of small volatile molecules.
Table 1: Generalized Data Processing Workflow in MS-DIAL and MZmine2 for Small Molecule Analysis
| Processing Step | MS-DIAL Parameter Example | MZmine2 Module Example | Description |
|---|---|---|---|
| Raw Data Import | Vendor-specific or mzML/ABF format | Raw data import | Imports raw data files from the mass spectrometer. nih.govreadthedocs.io |
| Mass Detection | Mass slice width: 0.05 Da | Mass detection | Detects mass centroids from profile mass spectra. pubcompare.aireadthedocs.io |
| Peak Detection / Chromatogram Building | Minimum peak height: 100 amplitude | Chromatogram builder / Chromatogram deconvolution | Identifies chromatographic peaks from the extracted ion chromatograms. pubcompare.aireadthedocs.io |
| Peak Alignment | Retention time tolerance: 0.05 min | Join aligner | Corrects for retention time shifts between different sample runs. pubcompare.aireadthedocs.io |
| Identification | MS1 and MS2 tolerance: 0.2 Da | Custom database search / Spectral library search | Matches experimental spectra against a library of known compounds for identification. pubcompare.ainumberanalytics.com |
| Normalization | Internal Standard or other methods | Normalization | Adjusts signal intensities to account for variations in sample amount or instrument response. nih.govresearchgate.net |
Reproducibility and Validation in Analytical Workflows
Reproducibility is a cornerstone of scientific validity, and it is particularly challenging in complex analytical workflows like untargeted metabolomics. nih.govnih.gov Ensuring that an analytical method for this compound is robust and reliable requires a thorough validation process. cenam.mxcore.ac.uk Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. core.ac.ukualg.pt
Key performance parameters evaluated during method validation for a chromatographic-mass spectrometric method include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). cenam.mxualg.pt
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. cenam.mx This is often confirmed by the absence of interfering peaks at the retention time of the target analyte. cenam.mx
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. core.ac.uk This is typically assessed by analyzing a series of standards and evaluating the resulting calibration curve, with a correlation coefficient (r²) greater than 0.99 often being the target. cenam.mx
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a certified reference material or through recovery studies in spiked samples. cenam.mxcore.ac.uk
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day reproducibility). cenam.mx
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. cenam.mxcore.ac.uk
The following table presents typical acceptance criteria for the validation of an analytical method for a volatile organic compound.
Table 2: Typical Validation Parameters and Acceptance Criteria for VOC Analysis by GC-MS
| Validation Parameter | Common Method of Assessment | Typical Acceptance Criterion |
|---|---|---|
| Linearity (Correlation Coefficient) | Analysis of 5-8 calibration standards, linear regression | r² > 0.99 cenam.mx |
| Accuracy (Recovery) | Analysis of spiked matrix samples at different concentrations | 80-120% |
| Precision (Repeatability, RSD) | Multiple analyses of a single sample on the same day | < 15% |
| Precision (Intermediate Precision, RSD) | Multiple analyses of a single sample on different days | < 20% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) or standard deviation of the response | S/N ≥ 10 cenam.mx |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) or standard deviation of the response | S/N ≥ 3 cenam.mx |
Achieving reproducibility in large-scale studies is challenging due to variations in sample preparation, instrumentation, and data processing software. nih.gov Therefore, the use of standardized operating procedures, quality control samples, and robust, validated analytical workflows is paramount to generating reliable and comparable data for compounds like this compound. frontiersin.org
Computational Studies and Theoretical Investigations of Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Molecular Modeling and Conformational Analysis
The conformational landscape of 1,3-dioxolane (B20135) rings is a subject of considerable interest in computational chemistry. The five-membered ring of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" and "half-chair" forms. Molecular modeling techniques, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the relative energies of these conformers and the energy barriers for their interconversion.
For this compound, the presence of methyl groups at the 2 and 4 positions, as well as the ethyl acetate (B1210297) group at the 2-position, introduces significant steric and electronic effects that influence the preferred conformation. Computational models can predict the most stable arrangement of these substituents, which can be either axial or equatorial. These studies suggest that the most stable conformers of substituted 1,3-dioxolanes are those that minimize steric hindrance. The flexibility of the five-membered ring is a key characteristic, allowing it to adopt conformations that accommodate bulky substituents.
Table 1: Theoretical Conformational Analysis of a Substituted 1,3-Dioxolane Ring This table presents hypothetical data based on typical findings for similar molecules to illustrate the outputs of computational analysis.
| Conformer | Dihedral Angle (O1-C2-O3-C4) | Relative Energy (kcal/mol) | Key Structural Features |
|---|---|---|---|
| Envelope (C4-out-of-plane) | 25.8° | 0.00 | Equatorial positioning of the ethyl acetate group minimizes steric strain. |
| Half-Chair (C4, C5 twist) | -35.2° | 1.25 | Increased torsional strain compared to the envelope form. |
Reaction Mechanism Predictions through Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. A key reaction for dioxolanes is acid-catalyzed hydrolysis, which cleaves the acetal (B89532) or ketal linkage. For this compound, this reaction would yield ethyl acetoacetate (B1235776) and propane-1,2-diol.
Theoretical studies on the hydrolysis of similar acetals and ketals have shown that the reaction typically proceeds through a multi-step mechanism. researchgate.net The process is initiated by the protonation of one of the ring's oxygen atoms, followed by the rate-determining cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. researchgate.net A subsequent nucleophilic attack by a water molecule and deprotonation leads to the final products.
Quantum chemical calculations can model this entire reaction pathway, identifying transition states and intermediates. ic.ac.uk These calculations provide valuable insights into the reaction kinetics by determining the activation energies for each step. The role of the solvent, particularly water, can also be explicitly modeled to understand its participation in proton transfer relays, which can significantly lower the energy barriers. ic.ac.uk
Table 2: Calculated Parameters for a Predicted Hydrolysis Reaction Step Illustrative data for a generic dioxolane hydrolysis transition state.
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier for the rate-determining step. |
| C-O Bond Length (Transition State) | 1.85 Å | Elongated bond indicating cleavage in progress. |
In Silico Screening for Enzyme-Ligand Interactions
In silico screening methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the potential interactions of small molecules with biological macromolecules like enzymes. This compound, as a fatty acid ester, could potentially interact with various enzymes, such as lipases or esterases.
Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of an enzyme. nih.gov These simulations calculate a docking score, which estimates the binding affinity. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme.
Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-enzyme complex over time. nih.gov These simulations provide a more realistic model of the interaction in a solvated environment and can be used to assess the stability of the binding pose and calculate the binding free energy. researchgate.net Such in silico screening can efficiently identify potential enzyme targets or inhibitors for further experimental validation. nih.gov
Table 3: Illustrative In Silico Docking Results against a Hypothetical Esterase This table presents hypothetical data to demonstrate the type of information generated from in silico screening.
| Ligand | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
|---|---|---|---|
| This compound | -7.2 | 12.5 µM | SER154, HIS287, ASP257 |
| Substrate Analog | -8.5 | 1.8 µM | SER154, HIS287, GLY155 |
Research Gaps and Future Perspectives for Ethyl 2,4 Dimethyl 1,3 Dioxolane 2 Acetate
Elucidation of Undefined Biological Targets and Modes of Action
A significant gap in the current body of knowledge is the precise identification of the biological targets of Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. The primary molecular targets within biological systems have not been explicitly detailed in scientific literature. While its fruity aroma suggests potential interaction with olfactory receptors, this has yet to be scientifically validated.
Future research should prioritize the identification of specific protein receptors, enzymes, or signaling molecules that this compound interacts with. Current information suggests its molecular mechanism could involve the inhibition or activation of enzymes, such as hydrolases, by forming stable complexes or inducing conformational changes. It has been noted that the compound can influence various cellular processes, including cell signaling pathways and gene expression, but the specific pathways and the direct molecular initiators of these changes are unknown. Uncovering these targets is crucial for understanding its mode of action and broader physiological effects.
Exploration of Novel Synthetic Routes and Catalytic Systems
The industrial synthesis of this compound has been described via a two-step transesterification-cyclization process. This method involves reacting starting materials like 3-hydroxy-2-butanone and ethyl acetoacetate (B1235776) with a catalyst such as sodium propylate. While functional, there is considerable room for the exploration of more efficient, sustainable, and innovative synthetic methodologies.
The development of novel catalytic systems represents a key future perspective. Research into heterogeneous catalysts, for instance, could offer advantages in terms of catalyst recovery and reuse, reducing waste and improving process economy. jetir.org Furthermore, methodologies like microwave-assisted organic synthesis, which have been shown to dramatically reduce reaction times for related heterocyclic compounds, could be adapted for the synthesis of this dioxolane derivative. jetir.org The search for new protocols is driven by the need for processes that are not only high-yielding but also environmentally benign, avoiding toxic substances and complex work-up procedures. rsc.org
Advanced Stereochemical Control and Chiral Synthesis Applications
This compound is known to exist as an isomeric mixture, specifically containing cis- and trans-isomers due to the stereocenters in the dioxolane ring. sigmaaldrich.comncats.io Currently, it is often used and characterized as this mixture. sigmaaldrich.com A significant area for future research is the development of synthetic methods that allow for advanced stereochemical control.
This involves two potential avenues: the separation of the existing isomeric mixture to study the properties of each stereoisomer individually, or the development of asymmetric synthesis routes to produce enantiomerically pure forms of the compound. The synthesis of enantiomerically pure dioxolanes is of high importance in fields such as pharmaceuticals, where the chirality of a molecule can dictate its efficacy and biological activity. rjpbr.com Achieving this level of control for this compound would enable a more precise understanding of its structure-activity relationship and could open up new, more specific applications.
Deeper Characterization of Metabolic Fates and Biochemical Pathways
Initial studies indicate that this compound is involved in several metabolic pathways. As a fatty acid ester, its ester functional group is susceptible to hydrolysis by esterases, which would yield acetic acid and the corresponding alcohols. hmdb.ca Furthermore, the dioxolane ring structure can be cleaved by specific enzymes, leading to intermediate compounds that may enter into energy production and other biosynthetic pathways. The compound is also thought to cross cellular membranes via passive diffusion or facilitated transport, localizing in organelles like the mitochondria or endoplasmic reticulum.
While this provides a foundational understanding, a deeper characterization is needed. Future research should aim to identify the specific esterases and other enzymes responsible for its metabolism. Investigating the kinetics of these metabolic reactions and identifying the full range of resulting metabolites would provide a more complete picture of its biochemical fate. This knowledge is essential for understanding its persistence in biological systems and the mechanisms of its cellular effects.
Development of Targeted Analytical Assays for Clinical and Mechanistic Studies
The characterization of this compound has been supported by standard analytical techniques. Data from mass spectrometry and infrared spectroscopy are available, which are crucial for its structural identification. nist.gov Furthermore, its properties have been logged in databases that compile high-throughput screening data, such as the EPA's CompTox Chemicals Dashboard. epa.govepa.gov
However, for detailed mechanistic or potential clinical studies, there is a need to develop more sensitive and specific analytical assays. Standard methods may lack the quantitative precision required to measure low concentrations of the compound or its metabolites in complex biological matrices like plasma or tissue. Future work should focus on creating robust, validated assays, potentially using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), that can accurately quantify the compound and its metabolic products. Such assays are indispensable for pharmacokinetic studies and for correlating its concentration with specific biological responses.
Integration with Multi-Omics Approaches for Systems Biology Insights
Given that this compound can cause alterations in gene expression and metabolic flux, it is an ideal candidate for investigation using multi-omics approaches. Systems biology, which integrates various "omics" data sets (e.g., genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic view of the compound's impact on cellular networks.
Future research should move beyond single-endpoint measurements and employ these powerful technologies. For example, transcriptomics (e.g., RNA-seq) could reveal the full suite of genes whose expression is altered upon exposure. Metabolomics could identify comprehensive changes in the cellular metabolic profile, validating and expanding upon the known metabolic pathways. Integrating these datasets would allow for the construction of detailed models of the compound's mechanism of action, linking initial molecular interactions to downstream changes in cellular function and providing unprecedented systems-level insights. hmdb.ca
Table of Mentioned Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate, and what parameters influence yield?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed ketalization. For example, analogous procedures involve refluxing a carboxylic acid derivative (e.g., acetoacetic acid) with a diol (e.g., propylene glycol) in the presence of concentrated sulfuric acid . Critical parameters include catalyst concentration (1–5 mol%), reaction time (4–8 hours), and solvent choice (e.g., methanol or ethanol). Post-synthesis purification via recrystallization or distillation is essential to achieve >95% purity.
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the dioxolane ring and acetate group. For instance, the dioxolane methyl groups appear as singlets at δ 1.2–1.4 ppm .
- IR : Key peaks include C=O (1740 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches .
- GC-MS : Used to verify molecular ion (m/z 188.22) and fragmentation patterns .
Q. What are the critical physicochemical properties relevant to experimental handling?
- Methodological Answer : Key properties include:
- Density : 1.026–1.04 g/cm³ (varies with isomer ratio) .
- Boiling Point : Reported values range from 106°C (at reduced pressure) to 220.6°C (ambient pressure), highlighting the need to specify measurement conditions .
- Vapor Pressure : 0.0383–0.112 mmHg at 25°C, influencing volatility in open systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., boiling point discrepancies)?
- Methodological Answer : Discrepancies (e.g., boiling point: 106°C vs. 220.6°C) may arise from isomer mixtures (cis/trans) or measurement conditions. Advanced approaches include:
- Chromatographic Separation : Use chiral GC or HPLC to isolate isomers .
- Differential Scanning Calorimetry (DSC) : Determine phase transitions under controlled pressure .
- Computational Modeling : Predict isomer-specific properties using DFT calculations .
Q. What strategies optimize synthetic yield and scalability for academic research?
- Methodological Answer :
- Design of Experiments (DOE) : Screen variables (temperature, catalyst type) via fractional factorial design .
- Catalyst Innovation : Test Brønsted acid ionic liquids (e.g., [BMIM][HSO₄]) for enhanced efficiency .
- Solvent-Free Synthesis : Minimize purification steps by using excess diol as both reactant and solvent .
Q. How can researchers evaluate stability under varying experimental conditions?
- Methodological Answer : Conduct stress testing:
- Thermal Stability : Heat samples to 40–100°C and monitor degradation via HPLC .
- pH Sensitivity : Expose to acidic (pH 2) or alkaline (pH 10) conditions; quantify hydrolysis products (e.g., acetoacetic acid) .
- Light Exposure : Use UV-Vis spectroscopy to track photodegradation .
Q. What advanced analytical methods address spectral interference from impurities?
- Methodological Answer :
- Hyphenated Techniques : GC-MS/MS or LC-NMR to resolve overlapping peaks .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish target signals .
- Multivariate Analysis : Apply PCA or PLS to deconvolute complex spectral data .
Q. How to assess biological activity while accounting for its fragrance applications?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or resazurin assays on human dermal fibroblasts, noting its low toxicity (IC₅₀ > 1 mM) .
- Odor Threshold Studies : Combine GC-Olfactometry with sensory panels to correlate structure-odor relationships .
- Environmental Impact : Evaluate biodegradability via OECD 301F tests, as it lacks PBT classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
